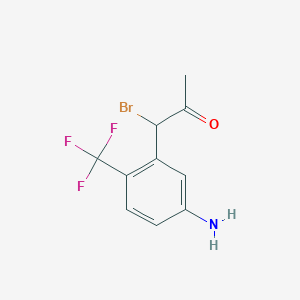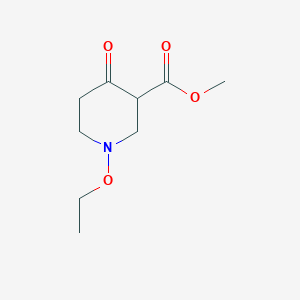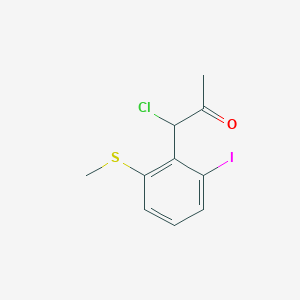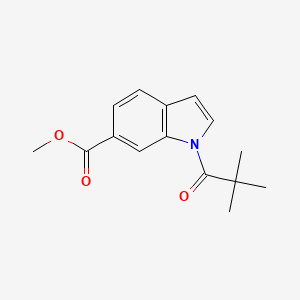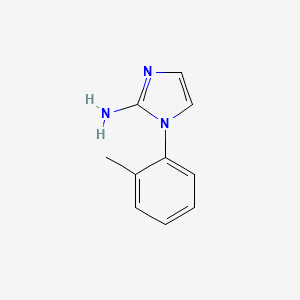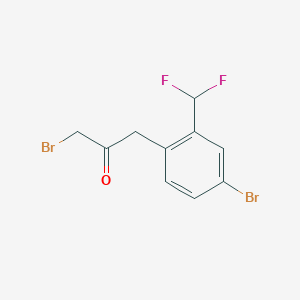
4-(((Trifluoromethyl)sulfonyl)oxy)-2H-chromen-7-yl pivalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(((Trifluoromethyl)sulfonyl)oxy)-2H-chromen-7-yl pivalate: is a synthetic organic compound that belongs to the class of chromen derivatives. This compound is characterized by the presence of a trifluoromethylsulfonyl group and a pivalate ester group attached to the chromen ring. The unique structural features of this compound make it an interesting subject for various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(((Trifluoromethyl)sulfonyl)oxy)-2H-chromen-7-yl pivalate typically involves the following steps:
Formation of the Chromen Core: The chromen core can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Introduction of the Trifluoromethylsulfonyl Group: The trifluoromethylsulfonyl group can be introduced via a radical trifluoromethylation reaction using reagents such as trifluoromethylsulfonyl chloride in the presence of a radical initiator.
Esterification with Pivalic Acid: The final step involves the esterification of the chromen derivative with pivalic acid under acidic conditions to form the pivalate ester.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing production costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the chromen ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the trifluoromethylsulfonyl group, potentially converting it to other functional groups.
Substitution: The compound can participate in substitution reactions, where the trifluoromethylsulfonyl group or the pivalate ester group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic reagents such as amines or thiols can be employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromen-7-one derivatives, while reduction may produce compounds with modified trifluoromethyl groups.
Wissenschaftliche Forschungsanwendungen
Biology: In biological research, this compound is studied for its potential bioactivity, including its interactions with various biological targets and its effects on cellular processes.
Medicine: The compound is investigated for its potential therapeutic applications, such as its ability to modulate specific biochemical pathways that are relevant to diseases like cancer and inflammation.
Industry: In industrial applications, 4-(((Trifluoromethyl)sulfonyl)oxy)-2H-chromen-7-yl pivalate is used as an intermediate in the synthesis of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-(((Trifluoromethyl)sulfonyl)oxy)-2H-chromen-7-yl pivalate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The trifluoromethylsulfonyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can influence its biological activity. The chromen core may interact with various cellular pathways, potentially leading to effects on cell proliferation, apoptosis, and other cellular processes.
Vergleich Mit ähnlichen Verbindungen
4-(((Trifluoromethyl)sulfonyl)oxy)-2H-thiochromen-7-yl pivalate: This compound is structurally similar but contains a sulfur atom in the chromen ring, which can influence its chemical and biological properties.
4-(((Trifluoromethyl)sulfonyl)oxy)-2H-chromen-7-yl acetate: This compound has an acetate ester group instead of a pivalate ester group, which can affect its reactivity and stability.
Uniqueness: 4-(((Trifluoromethyl)sulfonyl)oxy)-2H-chromen-7-yl pivalate is unique due to the presence of both the trifluoromethylsulfonyl group and the pivalate ester group, which confer distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s stability, lipophilicity, and potential bioactivity, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C15H15F3O6S |
|---|---|
Molekulargewicht |
380.3 g/mol |
IUPAC-Name |
[4-(trifluoromethylsulfonyloxy)-2H-chromen-7-yl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C15H15F3O6S/c1-14(2,3)13(19)23-9-4-5-10-11(6-7-22-12(10)8-9)24-25(20,21)15(16,17)18/h4-6,8H,7H2,1-3H3 |
InChI-Schlüssel |
AMMYDQNUZQBDGK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=CCO2)OS(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[3-[3-(2-Chloro-4-fluorophenoxy)azetidin-1-yl]-5-methoxy-1,2,4-triazol-4-yl]-2-methoxypyridine](/img/structure/B14042694.png)




